molecular formula C9H16O3 B3052144 Methyl 8-oxooctanoate CAS No. 3884-92-2

Methyl 8-oxooctanoate

Cat. No.: B3052144
CAS No.: 3884-92-2
M. Wt: 172.22 g/mol
InChI Key: HVAXGLYKECRETN-UHFFFAOYSA-N
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Description

Methyl 8-oxooctanoate is an organic compound with the molecular formula C9H16O3 and a molecular weight of 172.2215 g/mol It is a methyl ester derivative of 8-oxooctanoic acid, characterized by the presence of a ketone group at the eighth carbon of the octanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 8-oxooctanoate can be synthesized through the esterification of 8-oxooctanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to its ester form .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 8-oxooctanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of methyl 8-oxooctanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes involved in fatty acid metabolism. The ketone group can undergo enzymatic reduction or oxidation, leading to the formation of various metabolites that participate in cellular processes .

Comparison with Similar Compounds

Uniqueness: Methyl 8-oxooctanoate is unique due to the presence of the ketone group at the eighth carbon, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

methyl 8-oxooctanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-12-9(11)7-5-3-2-4-6-8-10/h8H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAXGLYKECRETN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70336626
Record name Methyl 8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3884-92-2
Record name Methyl 8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

48 g cyclooctene (1) and 8.4 g sodium bicarbonate were ozonolysed in 48 g methanol and 1 l dichloromethane at −78° C. for 5.5 h. 304 g triethylamine was added slowly dropwise at −60 [lacuna] C and the reaction mixture was allowed to warm to room temperature in the course of 1 h. The reaction mixture was washed with sodium thiosulphate solution (10%, 200 ml), 2 N HCl (150 ml), NaOH (5%, 150 ml) and NaCl solution (saturated, 200 ml) and dried over sodium sulphate and the solvent was distilled off. After distillation, methyl 8-oxooctanoate (2) was obtained.
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
304 g
Type
reactant
Reaction Step Four
Quantity
48 g
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 8-oxooctanoate
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Methyl 8-oxooctanoate
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Methyl 8-oxooctanoate
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Methyl 8-oxooctanoate
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Customer
Q & A

Q1: What is the role of Methyl 8-oxooctanoate in the study on Juniperus phoenicea and its anticancer properties?

A1: In a study investigating the anticancer potential of Juniperus phoenicea, Gas Chromatography-Mass Spectrometry (GC-MS) analysis identified this compound as a major constituent (15.61%) in the chloroform fraction of the plant extract. This fraction exhibited significant anti-proliferative activity against several cancer cell lines, particularly the MCF-7 cell line. [] While the study highlights the presence of this compound, further research is needed to elucidate its specific role in the observed anticancer activity.

Q2: How is this compound used in the synthesis of labeled fatty acids?

A2: this compound serves as a valuable intermediate in the synthesis of deuterium-labeled fatty acid methyl esters. [] Specifically, this compound-4,5-d2 can be synthesized and utilized as a precursor for incorporating deuterium labels into specific positions within fatty acid chains. This approach allows researchers to track and study the metabolism and distribution of fatty acids using techniques like mass spectrometry.

Q3: Can you describe the synthesis of this compound from a cyclic precursor?

A3: this compound can be efficiently synthesized starting from 1,4-cyclooctadiene. [] The process involves a series of reactions, including monoozonization, sodium acetate cleavage, acetal ester formation, deuteration using Wilkinson's catalyst, and hydrolysis. This synthetic route provides a convenient method for obtaining this compound with high yield and isotopic purity.

Q4: Does the presence of this compound in thermoxidized fatty acid methyl esters (FAME) have implications for biofuel quality?

A4: While not directly addressed in the provided abstracts, the presence of this compound in thermoxidized FAMEs [] could be relevant to biofuel quality. Oxidation products, in general, can negatively impact fuel properties like stability and storage life. Further research would be needed to determine the specific effects of this compound on biofuel characteristics.

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